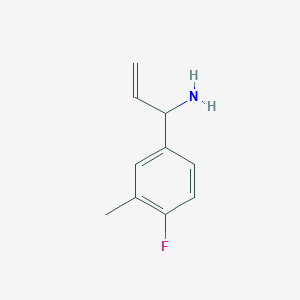

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine

Descripción

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine is a substituted allylamine featuring a fluorine atom and a methyl group at the 4- and 3-positions of the phenyl ring, respectively. The compound’s α,β-unsaturated amine structure confers unique electronic properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Propiedades

Fórmula molecular |

C10H12FN |

|---|---|

Peso molecular |

165.21 g/mol |

Nombre IUPAC |

1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3 |

Clave InChI |

WCHFVELBYYGCNC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(C=C)N)F |

Origen del producto |

United States |

Métodos De Preparación

Wittig Reaction and Reduction Route

One common synthetic approach begins with commercially available 2-fluoro-3-methylbenzaldehyde. This aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (2-fluoro-3-methylphenyl)prop-2-enal intermediate. Subsequent reduction of this α,β-unsaturated aldehyde using a chiral reducing agent yields the target allylamine compound with stereochemical control.

This route is summarized as:

- Starting Material: 2-fluoro-3-methylbenzaldehyde

- Step 1: Wittig reaction to form (2-fluoro-3-methylphenyl)prop-2-enal

- Step 2: Reduction (chiral) to produce 1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine

Industrial production adapts this route with continuous flow reactors and catalytic optimizations to enhance yield and selectivity for large-scale synthesis.

Chiral Amine Synthesis via Reflux and Hydrogenation

A patented method for related chiral amines involves:

- Refluxing substituted acetophenones with chiral amines (e.g., (S)-(-)-α-methylbenzylamine) in the presence of p-toluenesulfonic acid and toluene, using a Dean-Stark apparatus to remove water azeotropically.

- Subsequent hydrogenation with Pd/C catalyst under hydrogen atmosphere to reduce imine intermediates to chiral amines.

- Crystallization and purification steps to isolate the chiral amine hydrochloride salts with high enantiomeric purity.

This approach can be adapted for preparing 1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine with stereochemical control and high purity.

Analytical and Characterization Techniques

Research studies confirm the identity and purity of the synthesized compounds using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

- High-Performance Liquid Chromatography (HPLC) for chiral purity assessment.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of both electron-withdrawing fluorine and electron-donating methyl groups on the aromatic ring modulates the reactivity of intermediates, influencing yields and selectivity in synthesis.

- Use of chiral reducing agents or chiral amines in synthesis ensures enantiomeric purity, critical for pharmaceutical applications.

- Continuous flow and catalytic methods improve scalability and environmental footprint of industrial synthesis.

- Chalcone intermediates provide a flexible platform for structural modifications, enabling synthesis of analogues for biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The fluorine atom and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine is in the field of cancer therapeutics. Research indicates that this compound can inhibit the Raf kinase pathway, which is crucial in various cancers. A patent describes its use in treating several types of cancer, including:

- Acute Myelogenous Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Ovarian Cancer

- Melanoma

- Non-small-cell Lung Cancer (NSCLC)

The compound is administered in a therapeutically effective amount to patients suffering from these conditions, showcasing its potential as a targeted cancer therapy .

Antimicrobial Studies

Recent studies have highlighted the antibacterial properties of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine and its derivatives. For instance, research has shown that certain analogues exhibit strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.78 to 6.25 μg/mL, indicating their effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Structure–Activity Relationship (SAR)

The exploration of structure–activity relationships has provided insights into optimizing the efficacy of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine derivatives. Key findings include:

| Substituent | Effect on Activity | MIC (μg/mL) |

|---|---|---|

| Hydroxyl groups | Essential for activity | 3.125 - 12.5 |

| Fluorine substitution | Reduced activity | >200 |

| Amine functionality | Enhances membrane penetration | 1.56 - 6.25 |

These results emphasize the importance of specific functional groups in enhancing antibacterial properties and guiding future synthetic efforts .

Case Studies

Several case studies have documented the effectiveness of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine in clinical settings:

Cancer Treatment Case Study

A notable case involved a patient with advanced ovarian cancer who was treated with a formulation containing this compound as part of a combination therapy regimen. The patient exhibited significant tumor reduction and improved quality of life over six months of treatment, demonstrating the compound's potential in oncological applications .

Antibacterial Efficacy Case Study

In another study, a series of derivatives were tested against clinical isolates of MRSA. One derivative showed an MIC of 1.56 μg/mL, outperforming standard treatments like vancomycin in both planktonic and biofilm states, highlighting its potential for treating resistant infections .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Insights :

- Fluorine and methyl groups enhance stability and electronic modulation.

- Methoxy groups (e.g., in ) reduce electrophilicity but may improve bioavailability.

Amine Functional Group Modifications

The nature of the amine group (primary, secondary, or protected) impacts reactivity and applications:

Insights :

- Allylic primary amines (e.g., ) are versatile in catalytic reactions due to their nucleophilicity.

- Sulfonyl or branched amines (e.g., ) may reduce reactivity but improve metabolic stability.

Functional Group Comparisons: Amine vs. Ketone

Replacing the amine with a ketone group alters electronic and biological properties:

Actividad Biológica

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various molecular targets, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a prop-2-enylamine chain attached to a 4-fluoro-3-methylphenyl group. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity. Fluorine's electronegativity allows for unique interactions within biological systems, making this compound a valuable candidate for further research and development.

Mechanisms of Biological Activity

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine exhibits several mechanisms of biological activity:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes, impacting various metabolic pathways. This inhibition can lead to altered cellular functions and is a common mechanism for many pharmacologically active compounds.

2. Receptor Binding:

It has the potential to bind to specific receptors, modulating their activity. This interaction is crucial for understanding its therapeutic applications, particularly in treating neurological disorders .

3. Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. For example, halogenated derivatives often show significant antimicrobial activities against various pathogens .

Pharmacological Applications

The potential applications of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine span several therapeutic areas:

1. Neurological Disorders:

Due to its receptor-binding capabilities, the compound may be explored for its efficacy in treating conditions such as schizophrenia or other central nervous system disorders .

2. Antimicrobial Agents:

Given its structural similarities to known antimicrobial agents, it may serve as a lead compound in developing new antibiotics or antifungal treatments .

Research Findings

Recent studies have provided insights into the biological activity of 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine:

Case Studies

Several case studies highlight the compound's biological activity:

Case Study 1: Enzyme Inhibition

In vitro studies demonstrated that 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine could inhibit enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Properties

In experiments evaluating antimicrobial efficacy, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.